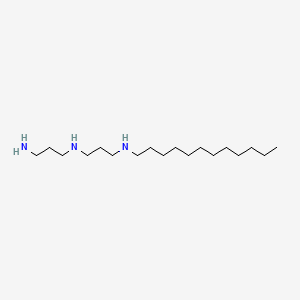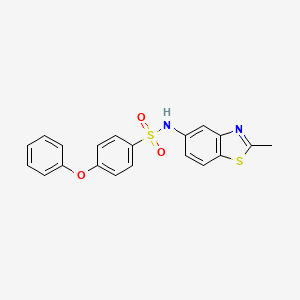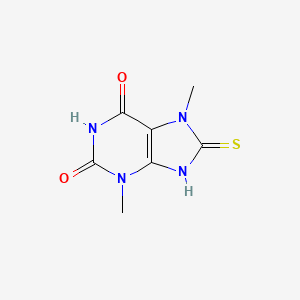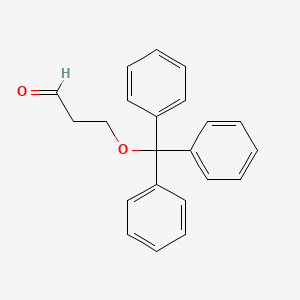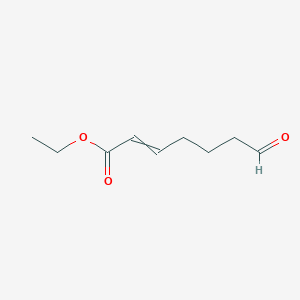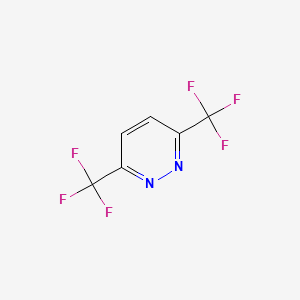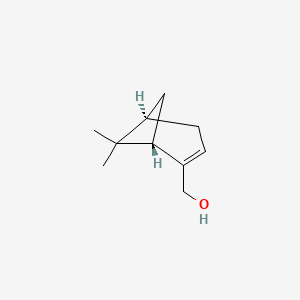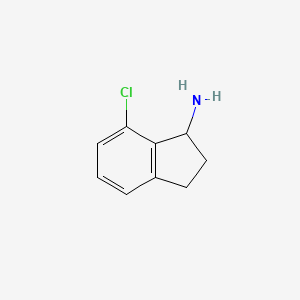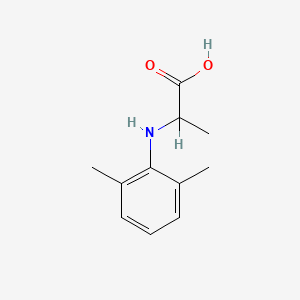
N-(2,6-Dimethylphenyl)-DL-alanine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as Lidocaine, involves SN2 reactions . Lidocaine can be synthesized via the reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1. Intermediate 1 is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .
Molecular Structure Analysis
The molecular structure of “Methanimine, N-(2,6-dimethylphenyl)-” is available as a 2D Mol file or as a computed 3D SD file . The structure of “N-(2,6-Dimethylphenyl)chloroacetamide” is also available .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as Lidocaine, involve SN2 reactions . These reactions are used to form the carbon-nitrogen bond in Lidocaine .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(2,6-Dimethylphenyl)-DL-alanine has been involved in studies related to the synthesis of N,N-dimethyl derivatives of neutral amino acids. These derivatives were prepared through catalytic reductive condensation with formaldehyde, and their N-oxides were synthesized by oxidation. This research presents the reaction conditions and properties of the synthesized products (Ikutani, 1968).
Enzymatic Production and Analytical Techniques
- A study demonstrated an enzymatic method to produce methyl R-(+)-N-(2,6-dimethylphenyl)alanine. The process involved Candida rugosa lipases and used high-performance liquid chromatography for quantifying the concentration of the compound and its methyl ester (Hong, 2007).
Photocatalytic Decomposition
- In the context of environmental science, the photocatalytic decomposition of metalaxyl, a compound structurally related to N-(2,6-dimethylphenyl)-DL-alanine, has been studied. This research explored the complete mineralization of metalaxyl in aqueous suspensions containing TiO2, contributing to understanding water contamination by fungicides (Topalov, Molnár-Gábor, & Csanádi, 1999).
Application in Polymer Science
- Research in polymer science has utilized N-(2,6-dimethylphenyl)-DL-alanine in the synthesis of novel poly(amide-imide)s. These polymers were synthesized via direct polycondensation, demonstrating potential applications in material science and engineering (Mallakpour, Hajipour, & Habibi, 2001).
Biomedical Applications
- A study on adhesive bonding involved a surface-active comonomer synthesized from N-(3,5-dimethylphenyl)alanine. This research examined the chemical and physical characteristics of aromatic amines in adhesive bonding protocols, contributing to advancements in dental material sciences (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).
Enantioselective Degradation
- In pharmacological research, the enantioselective degradation kinetics of metalaxyl, containing the N-(2,6-dimethylphenyl)-DL-alanine structure, was investigated in rabbits. This study is significant for understanding the stereo and enantioselective kinetics of compounds in biological systems (Qiu et al., 2005).
Mécanisme D'action
The mechanism of action for similar compounds, such as Tocainide, involves acting on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .
Propriétés
IUPAC Name |
2-(2,6-dimethylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSDRWJBTDSIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dimethylphenyl)-DL-alanine | |
CAS RN |
67617-64-5 | |
| Record name | DL-Alanine, N-(2,6-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067617645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

